Product packaging for MOPS sodium salt(Cat. No.:CAS No. 71119-22-7)

MOPS sodium salt

Cat. No.: B1676738
CAS No.: 71119-22-7
M. Wt: 231.25 g/mol
InChI Key: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
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Description

Historical Context and Development of Good's Buffers in Biochemistry

Prior to the mid-20th century, researchers in biology and biochemistry faced significant challenges in finding suitable buffers for their experiments. Many of the available buffering agents were either toxic to biological systems, reactive with the molecules being studied, or inefficient at maintaining pH within the narrow range relevant to most life processes. wikipedia.org This often led to unreliable and irreproducible experimental results. gatescientific.com

The landscape of biological research was fundamentally changed in the 1960s through the work of Dr. Norman E. Good and his colleagues. bostonbioproducts.comacs.orgnsf.gov Good, an American biochemist, recognized the limitations of existing buffers and set out to develop a series of compounds specifically designed for biological research. gatescientific.combostonbioproducts.com Between 1966 and 1980, Good and his team synthesized and tested twenty new buffering agents, which came to be known as "Good's buffers". wikipedia.org MOPS is one of these crucial compounds. wikipedia.org

Good established a set of stringent criteria for these new buffers to ensure their suitability for biological applications: wikipedia.orgbostonbioproducts.comleinco.com

pKa Value : The buffer's pKa (the pH at which the buffer is most effective) should be between 6.0 and 8.0, the typical physiological pH range of most biological reactions. wikipedia.orgbostonbioproducts.com

High Water Solubility : Buffers needed to be highly soluble in aqueous systems to be practical for biological experiments. wikipedia.orgbostonbioproducts.com

Membrane Impermeability : The buffer should not be able to easily pass through cell membranes, thus preventing interference with intracellular processes. wikipedia.orgbostonbioproducts.com

Minimal Salt Effects : The buffer should have minimal impact on the ionic composition of the experimental medium. bostonbioproducts.com

Chemical and Biochemical Inertness : The buffer should be stable and not participate in or interfere with the biochemical reactions being studied. bostonbioproducts.comleinco.com

Low UV Absorbance : The buffer should not absorb light in the ultraviolet or visible spectrum, which could interfere with spectrophotometric measurements. leinco.com

MOPS, along with the other Good's buffers, met these criteria and provided researchers with reliable tools to control pH in their experiments, leading to significant advancements in biochemistry and molecular biology. wikipedia.orgacs.org

This table presents a selection of Good's buffers and their key properties. The data is compiled from various scientific sources.

Role of Zwitterionic Buffers in Biological Systems

MOPS is classified as a zwitterionic buffer. hopaxfc.comvacutaineradditives.com A zwitterion is a neutral molecule that possesses both a positive and a negative electrical charge at different locations within its structure. bostonbioproducts.com In the case of MOPS, the structure contains a positively charged morpholinium ring and a negatively charged sulfonate group. chemicalbook.com This dual-charge nature is central to its function as a buffer.

The key advantages of using zwitterionic buffers like MOPS in biological research include:

High water solubility and low solubility in organic solvents , which prevents them from accumulating in nonpolar biological compartments like cell membranes. bostonbioproducts.com

Low tendency to cross biological membranes , minimizing interference with cellular activities. bostonbioproducts.com

Minimal interaction with metal ions , which is crucial as many enzymes require specific metal ions for their activity. hopaxfc.comvacutaineradditives.comformedium.com

The zwitterionic nature of Good's buffers, including MOPS, makes them biochemically inert and highly suitable for a wide range of applications where maintaining a stable pH environment is paramount. bostonbioproducts.com

Significance of pH Stability in Biochemical and Molecular Biology Research

The maintenance of a stable pH is one of the most critical parameters in biochemical and molecular biology research. solubilityofthings.comibisscientific.com Biological processes are exquisitely sensitive to fluctuations in hydrogen ion concentration. nih.gov Even minor deviations from the optimal pH can have profound effects on the structure and function of biological macromolecules, particularly proteins and nucleic acids. nih.govreagent.co.uk

Enzymes, the protein catalysts of biological reactions, are a prime example of this sensitivity. Most enzymes have a narrow pH range at which they exhibit maximum activity. reagent.co.ukubc.ca Changes in pH can alter the ionization state of the amino acid residues in the enzyme's active site, affecting its ability to bind to its substrate and catalyze the reaction. ubc.ca Extreme pH changes can lead to the denaturation, or unfolding, of the enzyme, causing a permanent loss of function. reagent.co.uk

Similarly, the stability and structure of nucleic acids like DNA and RNA are pH-dependent. dalochem.com For instance, RNA is particularly susceptible to degradation at non-optimal pH levels. dalochem.com Therefore, maintaining a stable pH is crucial for experiments involving RNA, such as RNA electrophoresis, where MOPS is a commonly used buffer. hopaxfc.comdcfinechemicals.comvacutaineradditives.comdalochem.com

The significance of pH stability extends to numerous applications in research, including: bostonbioproducts.comleinco.com

Cell Culture : Providing a stable pH environment is essential for the growth and viability of cells in culture. vacutaineradditives.comhopaxfc.com

Protein Purification : Maintaining a constant pH is critical throughout the purification process to ensure the stability and activity of the target protein. vacutaineradditives.comhbdsbio.com

Enzyme Assays : Accurate measurement of enzyme kinetics requires strict pH control to ensure that the observed reaction rates are not influenced by pH fluctuations. rpicorp.com

Electrophoresis : A stable pH is necessary to maintain the charge of molecules like proteins and nucleic acids, allowing for their proper separation in an electric field. wikipedia.orgvacutaineradditives.com

In essence, the use of buffers like Sodium 3-morpholinopropanesulfonate to control pH is not merely a technical convenience but a fundamental requirement for obtaining accurate, reliable, and meaningful data in biochemical and molecular biology research. solubilityofthings.com

Research ApplicationImportance of pH Stability
Enzyme Kinetics Ensures that enzyme activity is measured under optimal and consistent conditions. ubc.ca
RNA Electrophoresis Prevents degradation of RNA molecules and maintains their structural integrity. dalochem.com
Cell Culture Maintains cellular health and viability by providing a physiological pH environment. vacutaineradditives.com
Protein Crystallization Influences protein solubility and the formation of well-ordered crystals for structural studies. bostonbioproducts.com

This interactive table highlights the critical role of pH stability in various common research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NNaO4S B1676738 MOPS sodium salt CAS No. 71119-22-7

Properties

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Methodological Considerations for Sodium 3 Morpholinopropanesulfonate Buffer Preparation and Handling

Purity Assessment and Quality Control Parameters for Research Applications

For research applications demanding high precision and sensitivity, the purity of Sodium 3-morpholinopropanesulfonate is a critical factor. The presence of enzymatic and chemical contaminants can significantly interfere with biological assays, leading to erroneous results. Therefore, a comprehensive purity assessment and adherence to strict quality control parameters are imperative.

High-purity MOPS is characterized by the absence of contaminants that could affect experimental outcomes. sigmaaldrich.com Leading suppliers of research-grade biological buffers perform a battery of tests to ensure their products meet stringent quality standards. sigmaaldrich.com

Table 1: Typical Quality Control Specifications for Research-Grade Sodium 3-Morpholinopropanesulfonate

Parameter Specification Implication for Research
Assay (Titration, dried basis) ≥ 99.5% Ensures the correct concentration of the buffering species for accurate pH maintenance.
Appearance White crystalline powder A deviation from this indicates potential contamination or degradation.
Solubility (0.1M in water) Completely Soluble, Clear, Colorless, Haze-free and particulate-free Incomplete dissolution or the presence of particulates can interfere with optical measurements and clog filtration systems.
pH (0.1M Solution in water) 10.0 - 11.0 Provides a baseline for pH adjustment to the desired experimental range.
pKa @ 20°C 7.0 - 7.4 Confirms the effective buffering range of the compound. uminho.ptgoogle.com
Loss on Drying @ 105 °C, 3hrs ≤ 1.0 % Indicates the water content, which is important for accurate weighing and concentration calculations.
UV Absorbance @ A260nm (0.1M in water) ≤ 0.03 Low UV absorbance is crucial for applications involving spectrophotometric measurements of nucleic acids.

Absence of Nucleases and Proteases in MOPS Preparations

In molecular biology applications, particularly those involving RNA and protein analysis, the presence of nucleases (DNases and RNases) and proteases is highly detrimental. stellarscientific.com These enzymes can degrade the very molecules under investigation, leading to a complete loss of sample integrity. For this reason, high-quality MOPS buffers intended for such applications are rigorously tested to certify their freedom from these enzymatic contaminants. sigmaaldrich.combiospectra.usthermofisher.com

Many commercially available MOPS buffers are explicitly marketed as "nuclease-free" and "protease-free". stellarscientific.combiospectra.us This certification provides an assurance that the buffer will not introduce enzymatic activities that could compromise experiments like RNA electrophoresis or protein purification. glycotech.comstellarscientific.com

Endotoxin (B1171834) and Bioburden Level Testing

Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can elicit strong inflammatory responses in cell cultures and interfere with immunological assays. sigmaaldrich.comcorning.com Bioburden refers to the total number of viable microorganisms present in a non-sterile substance. thermofisher.com For applications such as mammalian cell culture, it is critical to use MOPS buffer with very low levels of endotoxins and bioburden. cellsciences.comnih.govamericanpharmaceuticalreview.com

The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying endotoxins. sigmaaldrich.com For cell culture reagents, an endotoxin level of less than 0.1 EU/mg is often recommended to avoid false-positive results or adverse cellular effects. tandfonline.com Some specialized applications, particularly with sensitive cell types like human mesenchymal stem cells, may require even lower endotoxin limits, with adverse effects observed at concentrations as low as 0.1 ng/ml. nih.gov

Heavy Metal Content Analysis

Heavy metal ions can interfere with biological reactions by inhibiting enzymes or catalyzing the degradation of sensitive molecules. hopaxfc.com While MOPS is known for its relatively low metal-binding capacity compared to some other buffers, it is not entirely inert. uminho.pthopaxfc.com Therefore, for applications where metal ion concentration is a critical parameter, it is important to use MOPS with a specified low heavy metal content.

Reputable suppliers of high-purity biological buffers provide analyses of trace metal contaminants. sigmaaldrich.com Typical specifications for heavy metals in research-grade MOPS are often set at or below 5 parts per million (ppm). uminho.ptbiospectra.us This ensures that the buffer itself does not introduce significant concentrations of metal ions that could affect the experimental system.

Sterilization Methodologies and Stability Considerations

Sterilization of buffer solutions is a critical step to prevent microbial contamination, which can have profound effects on experimental outcomes. However, the chosen sterilization method must not compromise the chemical integrity and buffering capacity of the Sodium 3-morpholinopropanesulfonate.

Autoclaving Effects and Degradation Products (e.g., Yellowing)

Autoclaving, a common sterilization method that uses high-pressure steam, is not recommended for MOPS buffer solutions. protocol-online.orgbiocompare.com The high temperatures and pressures of autoclaving can lead to the degradation of the MOPS molecule. wikipedia.orgprotocol-online.org This degradation is often visibly indicated by the solution turning yellow. google.comprotocol-online.org

The intensity of the yellow discoloration can be influenced by the concentration of the MOPS buffer and the duration of the autoclaving cycle. bio.net While some anecdotal reports suggest that slightly yellowed MOPS may still be usable for certain applications like RNA gels, the discoloration is a clear sign of chemical degradation. google.comprotocol-online.org The exact chemical identity of the yellowish degradation products is not well-defined in the scientific literature, often being referred to as unknown oxidized products. protocol-online.orgbio.net This uncertainty about the nature of the degradation products introduces a significant variable that can affect experimental reproducibility. Furthermore, autoclaving MOPS in the presence of glucose can lead to its partial decomposition. biospectra.usbiospectra.us

Filtration as a Recommended Sterilization Approach

Given the instability of MOPS during autoclaving, the recommended method for sterilizing MOPS buffer solutions is filtration. protocol-online.orgbiocompare.com This technique involves passing the buffer through a sterile membrane filter with a pore size small enough to retain microorganisms.

For effective sterilization, filters with a pore size of 0.22 microns or smaller are typically used. sigmaaldrich.com This method physically removes bacteria and other microbes without subjecting the buffer to high temperatures, thus preserving its chemical structure and buffering performance. sigmaaldrich.com Using filter-sterilized MOPS ensures a higher degree of consistency and reliability in experiments where buffer integrity is paramount.

Storage Conditions and Long-Term Stability of MOPS Solutions and Powder

The stability of Sodium 3-Morpholinopropanesulfonate (MOPS) is a critical factor for ensuring the reliability and reproducibility of experiments. Both the powdered form and prepared solutions require specific storage conditions to maintain their integrity over time.

The solid form of Sodium 3-Morpholinopropanesulfonate is generally stable at room temperature. researchgate.net For long-term storage, it is recommended to keep the powder in a sealed container in a dry and dark environment to protect it from moisture and light. hbdsbio.comsigmaaldrich.com Under these conditions, the powder can be stable for at least two years. sigmaaldrich.com Over time, the powder may develop a slight yellow color, but this is not always indicative of a significant loss of buffering capacity. researchgate.net It is also noted that long-term storage might lead to slight clumping of the powder, which should not affect its performance. hbdsbio.com

MOPS buffer solutions, on the other hand, are more susceptible to degradation and should ideally be freshly prepared. hbdsbio.com For storage, it is recommended to keep them at 2-8°C. hbdsbio.comresearchgate.net These solutions should also be protected from prolonged exposure to light and high temperatures. researchgate.net It is advisable to sterilize MOPS solutions by filtration through a 0.2 µm filter, as autoclaving is not recommended for sulfonic acid buffers like MOPS. researchgate.nethbdsbio.com Autoclaving, particularly in the presence of substances like glucose, can lead to the degradation of MOPS and cause the solution to turn yellow. nih.govberkeley.edu While some reports suggest that this discoloration may not significantly alter the buffering characteristics, it is generally considered a sign of degradation. nih.govnih.gov To prevent bacterial contamination in stored solutions, it is crucial to use clean and sterile containers and to seal them properly to avoid exposure to air, which can lead to oxidation and a decrease in stability. hbdsbio.comresearchgate.net The recommended storage time for MOPS solutions is generally no longer than six months. hbdsbio.com

FormRecommended Storage TemperatureProtectionReported StabilityNotes
PowderRoom TemperatureSealed container, protect from moisture and lightAt least 2 yearsMay develop a slight yellow color or clump over time, which may not affect performance.
Solution2-8°CProtect from light and airUp to 6 monthsAutoclaving is not recommended. Sterilize by filtration. Discard if turbid or discolored.

Temperature and light are significant environmental factors that can accelerate the degradation of MOPS, both in its solid and solution forms. High temperatures can increase the thermal motion of molecules, potentially leading to the decomposition of MOPS and affecting its stability. researchgate.nethbdsbio.com This is a crucial consideration for experiments conducted at elevated temperatures, as the buffering capacity of MOPS may be altered. researchgate.net

Exposure to light, especially ultraviolet (UV) light, can induce photochemical reactions in MOPS, leading to changes in its molecular structure and the formation of colored byproducts, which is observed as a yellowing of the solution. hbdsbio.com This photosensitivity means that MOPS solutions should be stored in light-protected containers to minimize degradation. hbdsbio.com Research has shown that morpholine-based buffers like MOPS can act as electron donors in photobiocatalytic processes, highlighting their susceptibility to light-induced reactions. researchgate.net

The degradation of MOPS can be monitored through various analytical techniques, including spectrophotometry, which can quantify the change in color or absorbance over time. nih.govnih.gov While specific kinetic data for MOPS degradation under different light and temperature conditions are not extensively published in readily available literature, the general principles of chemical kinetics suggest that the rate of degradation will increase with both higher temperatures and increased light intensity. For predicting the shelf-life and stability under various temperature conditions, the Arrhenius equation can be a useful model, although specific parameters for MOPS are not widely documented. nih.govmdpi.comnih.gov

FactorImpact on MOPS StabilityPreventative Measures
High TemperatureAccelerates chemical degradation and can alter pKa.Store solutions at 2-8°C. Avoid prolonged exposure to high temperatures during experiments if possible.
Light Exposure (especially UV)Induces photochemical reactions, leading to discoloration (yellowing) and degradation.Store powder and solutions in dark or amber containers. Minimize exposure to direct light.

Influence of Solution Concentration on Buffering Effectiveness

The concentration of a Sodium 3-Morpholinopropanesulfonate buffer solution has a direct impact on its buffering effectiveness, which is its ability to resist changes in pH upon the addition of an acid or a base. The buffering capacity is dependent on the concentration of the buffer components. nih.gov

A common working concentration range for MOPS buffer is between 20 mM and 50 mM, which is generally effective for maintaining pH stability in many biological experiments. researchgate.nethbdsbio.com If the concentration is too low, the buffer may not have sufficient capacity to neutralize the acids or bases generated during a reaction, leading to significant pH fluctuations. nih.govbiodynamics.co.jp This can be particularly problematic in reactions that produce or consume protons.

Conversely, an excessively high concentration of MOPS can also be detrimental. While it would provide a high buffering capacity, it may interfere with the experimental system. For instance, in a study on the enzymatic hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) films, it was observed that increasing the concentration of MOPS buffer from 0.1 M to 1 M led to a decrease in the initial hydrolysis rates of the enzymes LCC and TfCut2, suggesting an inhibitory effect at higher concentrations. berkeley.edu This highlights the importance of optimizing the buffer concentration for the specific application to ensure adequate pH control without negatively impacting the biological components of the system. The choice of concentration should therefore be a balance between the required buffering capacity for the specific reaction and the potential for inhibitory or other undesired effects of the buffer itself. hbdsbio.combiodynamics.co.jp

MOPS ConcentrationBuffering EffectivenessPotential Issues
Low (e.g., <20 mM)Insufficient buffering capacity, may lead to pH instability.Inability to maintain a stable pH environment for the experiment.
Optimal (e.g., 20-50 mM)Generally provides adequate buffering capacity for many biological applications.This is a commonly used and recommended range.
High (e.g., >100 mM)High buffering capacity.Can cause inhibition of certain enzymes or interfere with experimental assays.

Core Research Applications of Sodium 3 Morpholinopropanesulfonate in Biological and Biochemical Studies

Nucleic Acid Research Applications

Sodium 3-morpholinopropanesulfonate is widely utilized in nucleic acid research, particularly in electrophoresis, synthesis, and the study of DNA interactions.

RNA Electrophoresis and Denaturing Gel Electrophoresis of RNA

MOPS is a frequently used buffer for RNA electrophoresis, especially in denaturing formaldehyde-agarose gels. gccbiotech.inavantorsciences.com It is a component of the running buffer used to separate RNA samples based on their size. gccbiotech.inavantorsciences.com This technique is fundamental for a variety of downstream applications, including Northern blotting, which involves the transfer of RNA to a membrane for hybridization studies. avantorsciences.com

A key advantage of using a MOPS-based buffer in RNA electrophoresis is its ability to maintain a stable, near-neutral pH, which is crucial for preserving the integrity of RNA molecules. gccbiotech.inhbdsbio.com By providing an appropriate environment, the buffer aids in the denaturation of RNA, preventing the formation of secondary structures that could interfere with accurate size-based separation during electrophoresis. gccbiotech.in This ensures that the migration of RNA through the gel is primarily dependent on its molecular weight.

MOPS buffer provides consistent ionic strength and conductivity, which is essential for the efficient and stable migration of RNA molecules through the electrophoresis gel. gccbiotech.invacutaineradditives.com This consistent conductivity helps to minimize thermal effects and voltage drops that can otherwise lead to distorted or unreliable results. vacutaineradditives.com The stable migration environment ensures that RNA molecules are separated effectively and accurately based on their size. vacutaineradditives.com

Nucleic Acid Synthesis and Polymerization

In the context of nucleic acid synthesis, the process involves the condensation of nucleotide building blocks to form polymers. youtube.com This polymerization is a highly controlled process where a reactive hydroxyl group on one nucleotide attacks an electrophilic phosphorus atom on another, leading to the formation of a phosphodiester bond that links the monomers together. youtube.com The backbone of DNA and RNA is characterized by these repeating phosphodiester linkages, which carry a negative charge. youtube.com

While the direct role of Sodium 3-morpholinopropanesulfonate in the chemical synthesis of nucleic acids is not extensively detailed in the provided context, the synthesis of a related morpholino nucleic acid (MNA) has been described. This process involved the synthesis of a morpholino-uridine phosphoramidite (B1245037), a key building block for creating MNA oligonucleotides. mdpi.com The synthesis began with a protected uridine, which underwent oxidation and subsequent reactions to form the morpholino ring structure. mdpi.com The final phosphoramidite was then suitable for use in standard oligonucleotide synthesizers. mdpi.com

Interactions with Plasmid Sized DNA and DNA Complex Formation

The interaction of various compounds with plasmid DNA is a significant area of research. These interactions can be studied using techniques like UV spectroscopy and gel electrophoresis. nih.gov For instance, the binding of certain metal complexes to plasmid DNA has been shown to occur through intercalation, where the ligand inserts itself between the base pairs of the DNA. nih.gov This binding can lead to a decrease in the mobility of the DNA during gel electrophoresis. nih.gov

The formation of complexes between DNA and other molecules, such as cationic surfactants, is driven by electrostatic interactions between the positively charged head group of the surfactant and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov This complexation can induce conformational changes in the DNA, often resulting in a shift towards the A-type DNA conformation. nih.gov The type of DNA, such as plasmid DNA versus linear DNA, can significantly impact the properties of the resulting complex. nih.gov

Protein Research Applications

Sodium 3-morpholinopropanesulfonate is also a valuable buffer in various protein research applications due to its ability to maintain a stable pH and its compatibility with biological systems. rpicorp.com It is commonly used in protein purification, enzyme assays, and electrophoresis techniques like polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing. rpicorp.comsrlchem.com A significant advantage of MOPS is its minimal interference with enzymatic activity and other biological processes, which helps to ensure the accuracy and reliability of experimental results. rpicorp.com

Application AreaSpecific UseKey Advantages of MOPS
Nucleic Acid Research RNA ElectrophoresisMaintains RNA integrity, prevents secondary structures, ensures consistent migration. gccbiotech.inhbdsbio.comcalpaclab.com
Nucleic Acid SynthesisUsed in the synthesis of specialized nucleic acid analogs like Morpholino Nucleic Acids (MNA). mdpi.com
DNA Interaction StudiesProvides a stable environment for studying the binding of molecules to plasmid DNA. nih.govnih.gov
Protein Research General Protein StudiesProtein purification, enzyme assays, electrophoresis (PAGE, isoelectric focusing). rpicorp.comsrlchem.com
Minimal interference with biological processes, ensuring reliable results. rpicorp.com

Protein Extraction and Purification

The process of isolating and purifying proteins from complex biological mixtures is a cornerstone of biochemical research. Sodium 3-morpholinopropanesulfonate plays a critical role in this process by ensuring the stability and integrity of the target protein throughout the extraction and purification procedures. vacutaineradditives.comhopaxfc.comvacutaineradditives.comfishersci.comhbdsbio.com

Maintenance of Protein Conformation and Prevention of Denaturation/Precipitation

A stable pH is paramount for maintaining the native three-dimensional structure, or conformation, of a protein, which is essential for its biological activity. vacutaineradditives.com Fluctuations in pH can lead to denaturation, the unfolding of the protein, and subsequent precipitation out of solution. MOPS, with its robust buffering capacity in the physiological pH range, effectively mitigates these pH shifts, thereby preserving the protein's natural conformation and preventing denaturation. vacutaineradditives.comhbdsbio.com

Reduction of Protein Degradation and Aggregation

Protein degradation by proteases and aggregation are significant challenges during purification. vacutaineradditives.com MOPS helps to minimize protein degradation that can be exacerbated by pH fluctuations. vacutaineradditives.com Furthermore, the hydrophilic nature of the MOPS molecule can create a hydration layer around the protein, which can reduce direct contact between protein molecules and thus prevent aggregation. vacutaineradditives.com Studies have shown that in comparison to buffers like phosphate and citrate (B86180), MOPS exhibits a lower propensity to cause aggregation of humanized antibodies upon heat treatment. nih.gov This effect is attributed to specific molecular interactions between the buffer and the protein rather than just ionic strength. nih.gov

Optimization of Ionic Strength and Charge Environment in Purification

In protein purification techniques like ion-exchange chromatography, the ionic strength and charge of the buffer are critical for effective separation. vacutaineradditives.comhbdsbio.com MOPS, as a zwitterionic buffer, helps in optimizing these parameters. vacutaineradditives.com By maintaining a stable charge environment, MOPS enhances the interaction between the target protein and the chromatography resin, leading to improved separation efficiency and purity of the final protein product. vacutaineradditives.comhbdsbio.com

Protein Gel Electrophoresis (e.g., SDS-PAGE, Polyacrylamide Gel Electrophoresis)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. bostonbioproducts.comyoutube.com MOPS-SDS running buffer is frequently employed in this method, particularly for resolving medium to large-sized proteins. bostonbioproducts.comformedium.combio-world.comsigmaaldrich.com The use of MOPS buffer in SDS-PAGE can lead to a slower migration of proteins compared to other buffer systems like MES (2-(N-morpholino)ethanesulfonic acid), which can be advantageous for achieving high-resolution separation of larger proteins. bostonbioproducts.combio-world.comsigmaaldrich.com The buffer maintains a stable pH of approximately 7.7, which is crucial for the electrophoretic process. bostonbioproducts.combio-world.com

PropertyValueSource
Common UseRunning buffer for SDS-PAGE bostonbioproducts.comformedium.combio-world.com
Protein Size SuitabilityMedium to large-sized proteins bostonbioproducts.comformedium.combio-world.com
Effect on MigrationSlower migration for better resolution of large proteins bostonbioproducts.combio-world.comsigmaaldrich.com
pH of 1X Solution~7.7 bostonbioproducts.combio-world.com

Enzyme Assays and Enzyme Kinetics Studies

Enzyme assays are fundamental to understanding enzyme function and mechanism. The choice of buffer is critical in these studies as it can significantly impact enzyme activity and stability. researchgate.netpatsnap.comvacutaineradditives.com

Impact on Enzyme Activity and Stability

MOPS is often considered a superior buffer for enzyme kinetics studies compared to buffers like Tris, especially in the pH range of 7-8. researchgate.net Its pKa of 7.2 makes it a more stable buffer in this range, and it exhibits minimal pH shift with changes in temperature, a crucial factor in kinetic assays. researchgate.net However, it is important to note that MOPS can have inhibitory effects on certain enzymes. For instance, it has been reported to inhibit bovine adrenal tyrosine hydroxylase and a metallo-β-lactamase. nih.gov The activity of some enzymes, like polyester (B1180765) hydrolases, has been shown to be lower in MOPS buffer compared to phosphate buffer. nih.gov Therefore, while MOPS offers stability, its potential interactions with the enzyme under study must be considered. researchgate.netvacutaineradditives.com

EnzymeEffect of MOPSSource
PEPCK, MDH, PKUsed successfully as a stable buffer researchgate.net
Bovine adrenal tyrosine hydroxylaseInhibitory nih.gov
Metallo-β-lactamase from Bacteroides fragilisInhibitory (by related MES buffer) nih.gov
Polyester hydrolases (TfCut2 and LCC)Lower activity compared to phosphate buffer nih.gov
Inhibition of Enzyme Activity by MOPS

While buffers are primarily used to maintain a stable pH, they can also interact with enzymes and influence their activity. Research has shown that MOPS, in some instances, can act as an enzyme inhibitor.

A study investigating the enzymatic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) by polyester hydrolases, specifically LC cutinase (LCC) and TfCut2, revealed an inhibitory effect of MOPS on the activity of these enzymes. nih.gov The study demonstrated that higher concentrations of MOPS led to a reduction in the hydrolytic activity of both LCC and TfCut2 against PET films. nih.gov Further investigation into the nature of this inhibition suggested a competitive mechanism. nih.gov

The inhibitory constants (Ki) were determined for both enzymes in the presence of MOPS, indicating that MOPS was a stronger inhibitor for both enzymes compared to another commonly used buffer, Tris. nih.gov

Table 1: Inhibitory Effect of MOPS on Polyester Hydrolases

Enzyme Inhibitor Type of Inhibition Ki Value (mM)
LCC MOPS Competitive Value not explicitly stated in the provided text
TfCut2 MOPS Competitive Value not explicitly stated in the provided text

Data derived from a study on the hydrolysis of PET films by polyester hydrolases. nih.gov

It has also been reported that MOPS can inhibit other enzymes. For instance, the activity of bovine adrenal tyrosine hydroxylase was shown to be reduced by MOPS. nih.gov Additionally, a related sulfonic acid buffer, MES (2-(N-morpholino)ethanesulfonic acid), was found to inhibit a metallo-β-lactamase from Bacteroides fragilis, suggesting that buffers with similar chemical structures can have inhibitory effects on certain enzymes. nih.gov These findings underscore the importance of careful buffer selection in enzyme kinetic studies, as the buffer itself can be an experimental variable. acs.org

Protein Crystallographic Studies

The determination of the three-dimensional structure of proteins through X-ray crystallography is a cornerstone of structural biology, providing invaluable insights into protein function. numberanalytics.comyoutube.com A critical factor in the success of protein crystallization is the maintenance of a stable pH, which is essential for promoting the formation of well-ordered crystals. numberanalytics.comnih.gov

MOPS is utilized in protein crystallography as a buffering agent to control the pH of the crystallization solution. numberanalytics.comnih.gov Its effective buffering range near neutral pH makes it suitable for a wide variety of proteins. bostonbioproducts.com The selection of an appropriate buffer is a crucial step in the design of crystallization experiments, as buffer components can significantly impact protein stability and crystal growth. numberanalytics.com While specific examples of protein structures solved using MOPS as the primary buffer are numerous within the Protein Data Bank (PDB), the general application of Good's buffers like MOPS is a standard practice in the field. wikipedia.orgyoutube.com The goal is to find conditions where the protein is stable and can form the highly ordered lattice required for diffraction. youtube.comnih.gov

Studies on Protein-Buffer Interactions and Adsorption on Protein Surface

The interaction between buffer molecules and proteins can influence protein stability and behavior in solution. acs.org Studies have shown that MOPS molecules can directly interact with protein surfaces through adsorption.

Another study, using the polymer poly(N-isopropylacrylamide) (PNIPAM) as a model for a protein and bovine serum albumin (BSA), investigated the interactions of MOPS and other biological buffers with macromolecules. acs.orgresearchgate.net The findings suggested that MOPS does not directly bind to the polymer but interacts with its first hydration shell. researchgate.net This interaction with the surrounding water molecules can influence the hydration state of the macromolecule. researchgate.net The study also found that MOPS stabilized BSA. acs.orgresearchgate.net

The adsorption of proteins onto surfaces is a complex phenomenon driven by factors such as surface energy, intermolecular forces, and electrostatic interactions. nih.govwikipedia.org The nature of the surface and the properties of the protein both play a crucial role in the adsorption process. nih.govresearchgate.net Understanding how buffer components like MOPS participate in these interactions is vital for controlling protein behavior in various experimental settings. mdpi.com

Role in Protein Stabilization

Maintaining the stability of proteins is critical for a wide range of biochemical and biotechnological applications, from enzymatic assays to therapeutic protein formulations. vacutaineradditives.comsigmaaldrich.com MOPS contributes to protein stabilization through several mechanisms.

The primary role of MOPS in protein stabilization is its function as a pH buffer. bostonbioproducts.comvacutaineradditives.com By maintaining a constant pH, MOPS helps to preserve the native conformation of proteins, preventing denaturation and aggregation that can be caused by pH fluctuations. vacutaineradditives.com A stable pH environment is crucial for ensuring the activity and stability of proteins during purification and in various assays. vacutaineradditives.com

Beyond pH control, MOPS can also contribute to protein stabilization through direct interactions. As mentioned previously, MOPS has been shown to interact with the peptide backbone of bovine serum albumin (BSA), resulting in a net stabilization of the protein. hopaxfc.comhopaxfc.comvacutaineradditives.com This stabilizing effect is thought to occur through the interaction of MOPS with the protein's hydration layer, which can protect the protein from denaturation and aggregation. acs.orgvacutaineradditives.com The hydrophilic groups of the MOPS molecule can form a stable hydration layer on the protein surface, reducing direct contact between protein molecules and preventing aggregation. vacutaineradditives.com

Applications in Cell Biology and Cell Culture Research

Cell Culture Media Component and pH Control

The precise control of pH is paramount for the successful in vitro cultivation of cells, as even minor fluctuations can significantly impact cell viability, growth, and metabolism. MOPS-Na, with its pKa of 7.2, is particularly well-suited for maintaining the pH of culture media within the physiological range of 6.5 to 7.9. medchemexpress.comcdmf.org.brnih.gov This makes it a valuable component in media formulations for a diverse range of cell types.

The application of MOPS-Na extends to the culture of various organisms, highlighting its broad utility.

Escherichia coli : MOPS-Na is a common constituent in culture media for the bacterium Escherichia coli. cdmf.org.br Research has shown that under conditions of high osmolarity, E. coli K-12 can accumulate MOPS from the surrounding medium. This accumulation is an active transport process and contributes to the anionic balance within the cell in response to osmotic stress. However, it is noteworthy that the accumulation of MOPS does not confer osmoprotection, meaning it does not enhance the growth rate of the bacteria under these stressful conditions.

Cryptococcus neoformans : In the study of the pathogenic yeast Cryptococcus neoformans, MOPS is used to buffer the culture medium to a neutral pH of 7. nih.gov This is particularly important as the composition of the cell wall, a key factor in the yeast's interaction with the host immune system, can be significantly altered by the pH of the growth medium. nih.gov For instance, the chitosan (B1678972) content of the cell wall varies depending on the pH, which in turn influences the host's inflammatory response. nih.gov

Human Keratinocytes : MOPS buffer is utilized in the preparation of culture medium for human keratinocytes, including normal oral keratinocytes (NOK) and the human keratinocyte cell line (HaCat). medchemexpress.com A typical protocol involves mixing a MOPS-buffered solution with a basal medium like RPMI-1640 to maintain a stable pH of around 7.0 during cell growth. medchemexpress.com However, studies have also indicated that high concentrations of MOPS can be toxic to human keratinocytes, leading to a significant decrease in cell viability. cdmf.org.brnih.gov Therefore, careful consideration of the concentration and duration of exposure is crucial when using MOPS in keratinocyte co-culture studies. cdmf.org.br

Thermophilic Methanogenic Bacteria : The cultivation of strictly anaerobic and extremely thermophilic methanogens, such as Methanobacterium thermoautotrophicum, has been successfully achieved in media buffered with MOPS. nih.gov This allows for the growth of these microorganisms at high temperatures (up to 70°C) and pressures, facilitating the study of their unique physiology and metabolism. nih.gov

Yeast : MOPS is a component of buffered culture media for various types of yeast, contributing to stable pH conditions essential for their growth and for conducting diagnostic tests. cdmf.org.br

Mammalian Cells : MOPS-Na is widely used in culture media for mammalian cells to maintain a stable pH. cdmf.org.br Its biocompatibility at appropriate concentrations makes it a suitable buffer for a variety of mammalian cell lines.

While MOPS-Na is a valuable buffering agent, its concentration in mammalian cell culture media requires careful optimization. It is generally recommended that the concentration of MOPS in mammalian cell culture should not exceed 20 mM. nih.gov Higher concentrations can have detrimental effects on cell growth and viability. cdmf.org.brnih.gov Studies on human keratinocytes have shown that exposure to high concentrations of MOPS can lead to significant cell death. cdmf.org.br

The stability of pH provided by MOPS-Na is crucial for studies involving gene expression profiling in microorganisms like Escherichia coli. Gene expression is a highly regulated process that can be influenced by environmental factors, including pH. By maintaining a constant pH, MOPS-Na helps to ensure that observed changes in gene expression are due to the experimental variables being tested, rather than fluctuations in the culture environment. MOPS buffer is also a key component in the buffers used for RNA isolation and electrophoresis, which are fundamental techniques in gene expression analysis. researchgate.net

Cell Lysis and Extraction Procedures

MOPS-based buffers are frequently employed in cell lysis and the extraction of cellular components. medchemexpress.com The buffering capacity of MOPS helps to maintain the pH of the lysate, which is critical for preserving the integrity and activity of proteins and other macromolecules during the extraction process. For instance, MOPS buffer can be used as a lysis buffer for Escherichia coli cells, facilitating the release of intracellular contents for further analysis. researchgate.net

Effects on Cellular Processes

Beyond its role as a passive pH stabilizer, MOPS can also influence certain cellular processes.

Research has indicated that buffering agents, including MOPS, can have a direct effect on the physical properties of lipid bilayers, which are the fundamental structures of cellular membranes. Specifically, MOPS has been shown to induce phase coexistence in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers. nih.gov This phenomenon, where distinct lipid phases with different properties exist within the same membrane, can have significant implications for membrane functions such as permeability and the activity of membrane-bound proteins. The study suggests that one phase appears to become more dehydrated while the other swells as the buffer concentration increases, a behavior that challenges current theoretical models of lipid interactions. nih.gov This highlights a direct interaction between the buffer and the lipid components of the cell membrane, suggesting that the choice of buffer can have unintended consequences on cellular processes that are dependent on membrane lipid organization.

Effects on Endothelial Surface Layers

Sodium 3-morpholinopropanesulfonate (MOPS) is utilized in physiological research, in part, for its effects on the endothelial surface layer (ESL), a crucial determinant of vascular barrier properties. The ESL is a gel-like layer rich in proteoglycans and glycoproteins that lines the luminal surface of blood vessels, playing a significant role in vascular permeability and mechanotransduction. Research has demonstrated that the composition of the buffer solution, including the presence of MOPS, can modulate the physical characteristics of this vital layer.

A key factor influencing the ESL is the ionic strength of the surrounding medium. Studies on isolated and perfused rat mesenteric small arteries using MOPS-buffered physiological salt solutions have revealed that altering the ionic strength directly impacts the thickness of the ESL. In these experiments, the osmolarity was kept constant across different buffer formulations to isolate the effect of ionic strength.

The research by van Haaren et al. (2005) provided quantitative data on this phenomenon. nih.gov They observed that a MOPS-buffered solution with low ionic strength resulted in a thicker ESL, while a high ionic strength solution led to a significant reduction in its thickness. nih.gov This suggests that the electrostatic interactions within the ESL are sensitive to the ionic environment, which in turn affects its conformation and, consequently, its function as a barrier.

The permeability of the ESL to macromolecules is also affected by the ionic strength of the MOPS-buffered solution. At low and normal ionic strengths, the ESL acts as a barrier, slowing the permeation of substances like FITC-labeled dextran. However, at high ionic strength, the barrier function is compromised, and there is no apparent exclusion of the tracer from the ESL. nih.gov

These findings underscore the importance of the buffering agent and its ionic properties in studies of endothelial function and microvascular physiology. The use of Sodium 3-morpholinopropanesulfonate in such research allows for the controlled manipulation of the endothelial surface layer's characteristics, providing insights into its role in vascular health and disease.

Table 1: Effect of MOPS-Buffered Solutions of Varying Ionic Strength on Endothelial Surface Layer (ESL) Thickness in Rat Mesenteric Small Arteries

Ionic Strength Condition Ionic Strength (mM) ESL Thickness (μm)
Low (LO-MOPS) 81 6.3 ± 1.4
Normal (MOPS) 162 2.7 ± 1.0
High (HI-MOPS) 323 1.1 ± 1.3

Data sourced from van Haaren et al. (2005). nih.gov

Impact on mRNA Expression in In Vitro-Produced Bovine Embryos

In the field of reproductive biotechnology, Sodium 3-morpholinopropanesulfonate is used as a buffering agent in media for the in vitro production (IVP) of embryos. The composition of the culture medium is a critical factor that can influence the developmental competence and genetic programming of the embryo. Research has shown that the choice of buffer for procedures conducted outside of a CO2 incubator can have a discernible impact on the mRNA expression patterns in the resulting bovine blastocysts.

A study by Frazer et al. investigated the effects of short-term exposure (approximately 41 minutes) of bovine oocytes and embryos to different zwitterionic buffers, including MOPS, on the expression of key developmental genes. nih.gov The study compared the transcript levels of several genes in embryos exposed to MOPS-buffered medium to those exposed to other buffers like HEPES and TES, as well as to phosphate-buffered saline (PBS) and in vivo-derived embryos, which serve as a gold standard.

The findings revealed that while many aspects of embryo development and morphology were consistent across the different zwitterionic buffers, there were significant differences at the molecular level. Specifically, the expression levels of certain genes in blastocysts were altered depending on the buffer used. For instance, the expression of the genes Sod1 (superoxide dismutase 1) and Prss11 (serine protease 11) in embryos handled in MOPS-containing medium was comparable to that of in vivo embryos, suggesting that MOPS may help maintain a more physiological expression pattern for these particular genes. nih.gov

In contrast, the expression of other genes was significantly different. For example, the study found that the expression of Hspb1 (heat shock protein beta-1) was lower in the MOPS and HEPES groups compared to the PBS and TES groups. nih.gov Furthermore, the expression of Ube2a (ubiquitin-conjugating enzyme E2 A) and Lama1 (laminin subunit alpha 1) was also lower in the MOPS and HEPES treatments. nih.gov These results indicate that even brief exposure to different buffering systems during critical handling periods of IVP can lead to subtle but significant alterations in the embryonic transcriptome.

Such alterations in gene expression can have implications for the subsequent development and viability of the embryo. The use of Sodium 3-morpholinopropanesulfonate in this context, therefore, requires careful consideration of its potential effects on the molecular profile of the embryo.

Table 2: Relative mRNA Expression of Selected Genes in Bovine Blastocysts Handled in Different Buffers

Gene Buffer Relative Expression Level Compared to In Vivo
Sod1 MOPS Similar to in vivo
Prss11 MOPS Similar to in vivo
Hspb1 MOPS Lower than PBS and TES groups
Ube2a MOPS Lower than PBS and TES groups
Lama1 MOPS Lower than PBS and TES groups
Fgf-4 PBS Lower than MOPS, HEPES, and TES groups
Gsta4 PBS Lower than MOPS, HEPES, and TES groups

Data interpretation based on Frazer et al. nih.gov

Analytical and Biophysical Research Methods Utilizing Sodium 3 Morpholinopropanesulfonate

Chromatography Applications

MOPS buffer is frequently employed in chromatography for the purification of proteins and the separation of nucleic acids. hopaxfc.comvacutaineradditives.comgenetoprotein.com It helps to maintain a stable pH environment, which is critical for preserving the native conformation and activity of biomolecules, thereby reducing degradation and aggregation during the separation process. vacutaineradditives.com

Displacement chromatography is a preparative purification technique where a "displacer" molecule, which has a higher affinity for the stationary phase than any of the sample components, is used to elute the bound molecules. nih.gov The components of the mixture are displaced from the column in order of their increasing affinity, forming a "displacement train" of adjacent, concentrated rectangular zones. nih.gov This method differs from conventional elution chromatography and can offer significant advantages in terms of resolution and loading capacity. nih.govresearchgate.net

While MOPS is widely used as a buffer in various protein purification chromatography techniques, including ion exchange and affinity chromatography, its specific application as a displacer molecule is not extensively detailed in available research. hopaxfc.comvacutaineradditives.com The primary role of MOPS in these contexts is to provide a stable pH environment, which is crucial for the success of the purification. vacutaineradditives.com Sample displacement chromatography (SDC), a related technique that does not require a separate displacer molecule, relies on the sample components themselves to displace one another based on their relative affinities for the stationary phase. americanpharmaceuticalreview.comnih.gov The effectiveness of SDC separations is highly dependent on the buffer conditions, such as pH and salt concentration, which influence the binding affinities of the proteins. researchgate.net

Table 1. Overview of MOPS in Protein Chromatography
Chromatography TechniqueRole of Sodium 3-Morpholinopropanesulfonate (MOPS)Key ConsiderationsReference
General Protein Purification (e.g., Ion Exchange, Affinity)Provides a stable pH environment (pH 6.5-7.9) to maintain protein structure and function.Optimizing pH and ionic strength can enhance the interaction between the protein and the purification media. vacutaineradditives.com
Displacement Chromatography (DC)Primarily serves as a buffering agent in the mobile phase. Its role as a displacer is not well-documented.The displacer molecule is the key component for elution, chosen for its high affinity for the stationary phase. nih.gov
Sample Displacement Chromatography (SDC)As a buffer component, it influences the relative binding affinities of sample proteins, which is the principle of separation.The pH and ionic strength of the MOPS buffer must be carefully screened to achieve optimal separation of target proteins. researchgate.net

Size exclusion chromatography (SEC) coupled with inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful technique for the analysis of metalloproteins in biological samples. nih.gov The choice of mobile phase buffer is critical in these studies, as it can influence the native state of proteins and their association with metal ions. researchgate.netnih.gov

A study investigating the effect of different mobile phase buffers on the SEC-ICP-Atomic Emission Spectrometry (AES) analysis of the rabbit blood plasma metalloproteome found that MOPS buffer can significantly alter the distribution of certain metals. researchgate.net When a 0.1 M MOPS buffer at pH 7.4 was used, a redistribution of approximately 20% of plasma iron (Fe³⁺) from the <100 kDa range to the >600 kDa elution range was observed. researchgate.net Similarly, the MOPS buffer caused a redistribution of about 25% of plasma zinc (Zn²⁺), which was attributed to the abstraction of Zn²⁺ from the weak binding site on albumin. researchgate.net These effects were not observed with phosphate-buffered saline (PBS), suggesting that buffers with complexing capabilities like MOPS and HEPES can introduce artifacts by altering the native metal-protein interactions. researchgate.net Consequently, buffers with minimal metal-binding capacity, such as ammonium (B1175870) nitrate (B79036) or ammonium acetate, are often recommended for metallomic studies to preserve the original metal partitioning. researchgate.netmdpi.com

Table 2. Effect of Buffers on Metal Distribution in SEC of Rabbit Plasma
Buffer (0.1 M, pH 7.4)Effect on Iron (Fe³⁺) ProfileEffect on Zinc (Zn²⁺) ProfileReference
Phosphate (B84403) Buffered Saline (PBS)No significant redistribution observed. Considered most consistent with literature data.No significant redistribution observed. researchgate.net
MOPS~20% redistribution from &lt;100 kDa to &gt;600 kDa range.~25% redistribution from albumin (&lt;100 kDa) to higher molecular weight proteins. researchgate.net
HEPES~20% redistribution from &lt;100 kDa to &gt;600 kDa range.~25% redistribution from albumin (&lt;100 kDa) to higher molecular weight proteins. researchgate.net
TrisNo significant redistribution observed.~25% redistribution from albumin (&lt;100 kDa) to higher molecular weight proteins. researchgate.net

Mixed-mode chromatography (MMC) combines multiple retention mechanisms, such as reversed-phase, ion-exchange, and HILIC, on a single stationary phase to achieve unique selectivity. nih.govchromatographyonline.com This approach is particularly useful for separating complex mixtures that are challenging for single-mode chromatography, including formulations of biochemical buffering agents. nih.govthermofisher.com

A method utilizing an Acclaim Trinity P2 column, which exhibits simultaneous anion-exchange, cation-exchange, and HILIC retention, has been developed for the separation of 22 common buffer ingredients, including Sodium 3-Morpholinopropanesulfonate (MOPS). thermofisher.com In this method, zwitterionic buffers like MOPS, which are neutral or near-neutral at the mobile phase pH, are retained primarily by hydrophilic interactions (HILIC). thermofisher.com The separation is achieved using a mobile phase of acetonitrile (B52724) and an ammonium formate (B1220265) buffer. thermofisher.com Method development showed that adjusting the buffer proportion in the mobile phase and the column temperature could resolve MOPS from other closely eluting buffer components like MOPSO. thermofisher.com This demonstrates the capability of mixed-mode HILIC to perform quality control testing of buffer formulations. thermofisher.com

Spectroscopic Studies

Sodium 3-Morpholinopropanesulfonate is frequently used in UV/VIS spectrophotometry because it is essentially transparent to UV light and does not interfere with the absorbance readings of many analytes. hopaxfc.comtribioscience.com A key application is in the quality control of sugar production, as specified by the International Commission for Uniform Methods of Sugar Analysis (ICUMSA). mt.com The absorbance of sugar solutions is pH-dependent, and the ICUMSA GS 9/1/2/3-8 method requires adjusting the sample to a neutral pH of 7.0 before measurement. mt.com MOPS is the specified buffer for this purpose due to its excellent buffering capacity at this pH. mt.com

In biophysical studies, MOPS is used as a buffering agent when measuring the absorption spectra of proteins. For instance, the absolute absorption spectra of proteorhodopsin (pHR) have been recorded in a 200 mM MOPS buffer at pH 7.0 to study the effects of other ions, like nitrate, on the protein. researchgate.net

Table 3. Applications of MOPS in UV/VIS Spectrophotometry
Application AreaSpecific Use of MOPSRationaleReference
Sugar Quality Control (ICUMSA Method)Adjusts and maintains the pH of sugar solutions at 7.0 prior to colorimetric measurement.Absorbance of sugar solutions is pH-dependent; MOPS provides stable neutral pH buffering. mt.com
Biophysical Protein StudiesUsed as the buffer system (e.g., 200 mM, pH 7.0) for measuring protein absorption spectra.Provides a stable, non-interfering aqueous environment transparent to UV light. researchgate.net

NMR-based metabolomics is a powerful technique for the comprehensive analysis of small molecules in biological samples. researchgate.netpsu.edu A critical and standardized step in sample preparation for NMR metabolomics is the addition of a buffer to the biofluid (e.g., serum, urine, cerebrospinal fluid) or tissue extract. nih.govnih.gov This is done to maintain a constant and known pH, as the chemical shifts of many metabolites are highly sensitive to pH variations. nih.gov

The most commonly used buffer in NMR metabolomics is a phosphate buffer, typically prepared in deuterium (B1214612) oxide (D₂O) at a pH around 7.0 to 7.4. nih.govnih.gov A chemical shift reference standard, such as sodium 3-trimethylsilylpropionate (TSP), is also added for accurate metabolite identification and quantification. nih.govmdpi.com

While MOPS is not the most frequently cited buffer for this application, the choice of buffer is a crucial consideration as some buffers can interact with proteins and other metabolites in the sample, potentially affecting their dynamics and NMR signals. nih.gov For example, a study on the related buffer MES (2-(N-morpholino)ethanesulfonic acid) demonstrated a direct, albeit weak, interaction with human liver fatty acid binding protein. nih.gov Such interactions, while not always altering the static structure, can influence protein dynamics, which are relevant to biological function. nih.gov This highlights the importance of carefully selecting a buffer that will maintain pH stability without introducing unintended interactions with the analytes of interest in an NMR metabolomics study.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Avoiding Masking of Metabolite Resonances

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique. springernature.comnih.gov A critical aspect of sample preparation for NMR analysis is the choice of buffer, as the buffer components themselves can produce signals that interfere with or mask the resonances of the metabolites of interest. researchgate.net

Sodium 3-morpholinopropanesulfonate is often considered in this context. The ¹H NMR spectrum of MOPS exhibits characteristic peaks corresponding to the protons of its morpholine (B109124) ring and propane (B168953) chain. chemicalbook.comchemicalbook.com However, some researchers caution against the use of organic buffers like MOPS and HEPES in NMR studies of complex mixtures because their signals can overlap with those of target metabolites. researchgate.net Specifically, the resonances from the morpholine ring protons of MOPS can appear in regions of the NMR spectrum where signals from various metabolites also resonate, potentially complicating spectral interpretation and quantification. researchgate.netwikipedia.orglibretexts.orglibretexts.org

To mitigate this, careful selection of the reconstitution buffer is crucial. Studies have shown that while buffers like MOPS might introduce overlapping peaks, others, such as phosphate buffers, can provide a flatter baseline in certain regions of the spectrum. researchgate.net The choice ultimately depends on the specific metabolites being targeted and the regions of the NMR spectrum that are of primary interest. In some cases, the use of a bicarbonate-buffered bioreactor has been employed to avoid organic buffers altogether, allowing for the direct quantification of secreted metabolites without interference. plos.org

Table 1: Approximate ¹H NMR Chemical Shift Ranges for Common Proton Types

This table provides general chemical shift ranges and is for illustrative purposes. Actual shifts can vary based on solvent and other molecular factors.

Proton Type Chemical Shift (δ) ppm
Alkyl (R-CH₃, R₂CH₂, R₃CH) 0.9 - 1.7
Alkynyl (R-C≡C-H) 2.0 - 3.0
Vinylic (C=C-H) 4.5 - 6.5
Aromatic (Ar-H) 6.5 - 8.5
Aldehydic (R-CHO) 9.0 - 10.0
Carboxylic Acid (R-COOH) 10.0 - 13.0

Source: Adapted from various NMR spectroscopy resources. libretexts.orglibretexts.orgpdx.edu

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is a versatile method used for the analysis of a wide range of molecules, from small ions to large proteins and DNA. nih.govmdpi.com The composition of the background electrolyte (BGE) is a critical parameter in CE as it influences the separation efficiency and selectivity.

MOPS is frequently used as a component of the BGE in various CE applications, particularly in capillary zone electrophoresis (CZE). mdpi.comnih.gov Its buffering capacity helps to maintain a constant pH throughout the capillary, which is essential for reproducible migration times and effective separation. The zwitterionic nature of MOPS at its working pH range can also help to minimize interactions between the analytes and the capillary wall, reducing band broadening. biospectra.us It has been employed in the separation of proteins, peptides, and other biomolecules. nih.gov The choice of MOPS concentration and pH is optimized depending on the specific analytes and the desired separation outcome.

Interactions with Biological Molecules and Ions

Minimal Metal Ion Binding and Non-Coordinating Buffer Properties

Sodium 3-morpholinopropanesulfonate, a zwitterionic buffer developed by Good et al., is widely recognized for its minimal interaction with most metal ions, making it a suitable non-coordinating buffer for many biological and biochemical applications. hopaxfc.comvacutaineradditives.comacs.orgbiocompare.com Its pKa of 7.2 at 25°C allows it to be an effective buffer in the near-neutral pH range of 6.5 to 7.9. hopaxfc.comacs.orgnih.gov This property is particularly advantageous in studies involving metal-dependent enzymes, where the complexation of metal ions by the buffer could inhibit enzyme activity. nih.govhbdsbio.com The low metal-binding constants of MOPS ensure that the concentration and availability of metal ions in a solution remain stable. nih.gov

Research has consistently shown that MOPS has negligible binding and is significantly non-reactive with a range of divalent metal ions. hopaxfc.com Specifically, it is considered an ideal buffer for studies involving copper (Cu), nickel (Ni), manganese (Mn), zinc (Zn), and cobalt (Co) ions due to its minimal interaction with them. hopaxfc.comgenetoprotein.com This inertness is a key feature that makes MOPS a reliable choice in experimental systems where the precise control of these metal ion concentrations is critical. hopaxfc.comgenetoprotein.com

Table 1: MOPS Interaction with Divalent Metal Ions

Metal Ion Interaction Level Reference
Copper (Cu) Minimal / Non-reactive hopaxfc.comgenetoprotein.com
Nickel (Ni) Minimal / Non-reactive hopaxfc.comgenetoprotein.com
Manganese (Mn) Minimal / Non-reactive hopaxfc.comgenetoprotein.com
Zinc (Zn) Minimal / Non-reactive hopaxfc.comgenetoprotein.com
Cobalt (Co) Minimal / Non-reactive hopaxfc.comgenetoprotein.com

While generally considered non-coordinating, MOPS can have a significant impact in the sensitive context of metalloproteomics. Studies using size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) have identified MOPS as problematic for the analysis of iron (Fe) and zinc (Zn) protein complexes. bostonbioproducts.com In the analysis of brain homogenates, the use of MOPS led to the loss of Zn and Fe from their associated proteins. bostonbioproducts.com

Furthermore, research on ferritin, an iron-storage protein, has shown that the mechanism of iron mineralization is influenced by the buffer used. nih.gov When iron loading into ferritin was conducted in MOPS buffer, it proceeded via a slow, sigmoidal curve, resulting in a less crystalline mineral core compared to when imidazole (B134444) was used as the buffer. nih.gov This suggests that while MOPS does not strongly chelate iron, it can influence the kinetics and the structural outcome of iron deposition within a protein, indicating that its interactions are not entirely negligible in all metalloprotein systems. nih.gov

Table 2: Effect of MOPS on Metalloproteome Analysis

Study Type Metal Ion(s) Observed Effect in MOPS Buffer Reference
SEC-ICP-OES Profiling Fe(III), Zn Problematic for analysis; loss of metal from proteins. bostonbioproducts.com
Ferritin Iron Mineralization Fe Slower, sigmoidal loading curve; less crystalline mineral core formed. nih.gov

For studies involving silver(I) ions (Ag+), MOPS has been identified as a particularly suitable buffer. amazonaws.com In a comparative study of various biological buffers, MOPS was found to be the least coordinating buffer for silver(I) in the physiological pH range of 6.5 to 7.9. amazonaws.com While other buffers like HEPES can complex a non-negligible amount of silver ions, affecting thermodynamic measurements, MOPS interacts much more weakly. amazonaws.com This makes it the recommended buffer for bioinorganic studies of silver, ensuring that the observed effects are due to the silver ion itself and not its complexation with the buffer. amazonaws.com

Interactions with DNA and Nucleic Acids

MOPS is a standard and highly recommended buffer for the electrophoresis of nucleic acids, particularly for the denaturing gel electrophoresis of RNA. hopaxfc.combostonbioproducts.comhopaxfc.com Its primary role is to maintain a stable, near-neutral pH, which is crucial for preventing the degradation of RNA and ensuring accurate separation based on size. bostonbioproducts.com

Interactions with Proteins and Peptide Backbones

The interaction between MOPS and proteins is complex and can manifest as either stabilization or destabilization depending on the specific protein and experimental conditions.

One notable interaction is the stabilization of proteins. It has been reported that MOPS interacts with the peptide backbone of bovine serum albumin, leading to a net stabilization of the protein. hopaxfc.com The proposed mechanisms for this stabilization include electrostatic interactions between the zwitterionic MOPS molecule and charged protein surfaces, as well as the formation of a protective hydration layer by the hydrophilic groups of MOPS, which can prevent protein aggregation. vacutaineradditives.com Furthermore, the physical size and shape of MOPS molecules may provide a steric hindrance effect, protecting key functional sites on the protein. vacutaineradditives.com In studies of protein stability and unfolding, the use of MOPS can be advantageous over other buffers, such as phosphate (B84403), because its pH is less sensitive to changes in salt concentration, thereby providing a more stable environment for the protein. nih.gov

Conversely, some studies indicate that MOPS can have destabilizing effects. Research on the phase stability of hen egg-white lysozyme (B549824) (HEWL) showed that buffer molecules, including MOPS, can adsorb onto the protein surface. acs.orgnih.gov This adsorption can modulate the protein's electrostatic stability and influence protein-protein interactions. acs.orgnih.gov Using a model polymer for proteins, another study found that buffers like MOPS can disrupt the hydration structures around the polymer, which can lead to aggregation, an effect similar to that of kosmotropic salts. acs.org These findings highlight the importance of considering the specific buffer-protein interactions when designing experiments, as the choice of buffer can significantly influence protein stability and behavior. acs.orgnih.govacs.org

Comparative Studies with Other Buffer Systems

Comparison with MES Buffer

MOPS and 2-(N-morpholino)ethanesulfonic acid (MES) are structurally similar, both containing a morpholine (B109124) ring. yunbangpharm.comwikipedia.org The primary difference lies in their side chains: MOPS has a propyl sulfonic acid group, while MES has an ethyl sulfonic acid group. yunbangpharm.com This structural variance results in different buffering ranges. The useful pH range for MOPS is 6.5 to 7.9, whereas MES is effective in a more acidic range of 5.5 to 6.7. yunbangpharm.comyacooscience.com

In electrophoresis, particularly for separating RNA on denaturing formaldehyde/agarose gels, MOPS is a common component of the running buffer. researchgate.net For protein electrophoresis, MES is often the preferred running buffer in Bis-Tris gel systems for resolving small proteins due to its UV transparency and lack of complex formation with metal ions. yunbangpharm.com Conversely, MOPS is used in the same system to better resolve mid-sized to larger proteins. stackexchange.comsigmaaldrich.com The difference in mobility is attributed to the varying charge environment the SDS micelles experience at the different pH ranges of MES and MOPS buffers. stackexchange.com

FeatureMOPSMES
Chemical Structure Contains a propyl sulfonic acid groupContains an ethyl sulfonic acid group
pKa (at 25°C) 7.20 wikipedia.org6.15
Buffering pH Range 6.5 - 7.9 yunbangpharm.comyacooscience.com5.5 - 6.7 yunbangpharm.comyacooscience.com
Common Applications RNA electrophoresis, researchgate.net running buffer for mid-to-large proteins in Bis-Tris gels sigmaaldrich.comRunning buffer for small proteins in Bis-Tris gels, yunbangpharm.com various chromatography techniques yacooscience.com
Interaction with Metals Does not form complexes with most metal ions yacooscience.comDoes not form complexes with most metal ions yacooscience.com

Comparison with HEPES Buffer

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) is another zwitterionic buffer with a similar buffering range to MOPS (pH 6.8-8.2). yacooscience.com Structurally, HEPES contains a piperazine (B1678402) ring, while MOPS has a morpholine ring. wikipedia.org Both are widely used in cell culture applications. However, some studies suggest that MOPS at concentrations above 20 mM can be toxic to mammalian cells, a concern not as prominently noted for HEPES at similar concentrations. wikipedia.orgcdmf.org.br

In the context of cryopreservation of human embryos, some reports have indicated that MOPS may be superior to HEPES, although the underlying reasons are not fully understood and may be confounded by other variables. researchgate.net A study on keratinocyte cell viability and microbial growth found that a medium buffered with HEPES was more suitable for co-culture studies compared to a MOPS-buffered medium, which showed some toxicity to the cells. cdmf.org.brnih.gov Interestingly, combining MOPS and HEPES has been shown to provide a stronger buffering capacity over a narrower pH range than either buffer alone at the same concentration, which can be advantageous for sensitive applications like handling gametes. yacooscience.com

FeatureMOPSHEPES
Chemical Structure Contains a morpholine ring wikipedia.orgContains a piperazine ring wikipedia.org
pKa (at 25°C) 7.20 wikipedia.org7.5
Buffering pH Range 6.5 - 7.9 biocompare.com6.8 - 8.2 yacooscience.com
Cell Culture Usage above 20 mM not recommended for mammalian cells wikipedia.orgcdmf.org.brCommonly used, generally considered less toxic at higher concentrations
Cryopreservation Reported to be superior in some human embryo vitrification studies researchgate.netCommonly used in cryopreservation media

Comparison with Tris Buffer

Tris(hydroxymethyl)aminomethane (Tris) is a primary amine buffer with a pKa of 8.1 at 25°C, giving it a buffering range of 7.0 to 9.2. vacutaineradditives.com Unlike MOPS, Tris is not a zwitterionic buffer. promega.com A significant difference is the temperature dependency of their pKa values; the pKa of Tris is more sensitive to temperature changes than that of MOPS. hopaxfc.com

In protein electrophoresis, Tris is a key component of the traditional Laemmli system (Tris-HCl gels with a Tris-glycine running buffer). bio-rad.com Bis-Tris gels, which operate at a more neutral pH, use MOPS or MES as the running buffer and offer enhanced stability and sharper bands compared to the alkaline environment of Tris-HCl gels. bio-rad.combitesizebio.com In a study on the enzymatic hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), the activity of certain enzymes was strongly inhibited by high concentrations of both Tris and MOPS, with molecular docking suggesting interference with substrate binding. nih.govnih.gov

FeatureMOPSTris
Chemical Nature Zwitterionic promega.comPrimary amine, not zwitterionic promega.com
pKa (at 25°C) 7.20 wikipedia.org8.1 vacutaineradditives.com
Buffering pH Range 6.5 - 7.9 biocompare.com7.0 - 9.2 vacutaineradditives.com
Temperature Effect on pKa Less sensitive to temperature changes hopaxfc.comMore sensitive to temperature changes hopaxfc.com
Electrophoresis Used as running buffer with Bis-Tris gels for neutral pH electrophoresis bio-rad.combitesizebio.comCore component of traditional Tris-HCl/Tris-glycine (Laemmli) systems bio-rad.com

Comparison with Phosphate (B84403) Buffer

Phosphate buffer is a widely used inorganic buffer system. vacutaineradditives.com Unlike MOPS, which is a single compound, phosphate buffers are prepared by mixing monobasic and dibasic phosphate salts. promega.com A key advantage of MOPS and other Good's buffers is their minimal interaction with metal ions, whereas phosphate can precipitate certain polyvalent cations, such as calcium. yacooscience.comvacutaineradditives.com

In a study comparing the enzymatic hydrolysis of PET films, no significant difference in the initial hydrolysis rates was observed between 0.2 M MOPS and 0.2 M sodium phosphate buffer. nih.gov However, at higher concentrations (1 M), MOPS showed significant inhibition of the enzyme LCC, while phosphate buffer did not inhibit its activity. nih.govnih.gov Conversely, the enzyme TfCut2 showed increased activity with increasing phosphate concentration but was inhibited by higher MOPS concentrations. nih.gov In a study on monoclonal antibody stability, both MOPS and Tris buffers provided greater stability compared to phosphate and citrate (B86180) buffers. proteinstable.com

FeatureMOPSPhosphate Buffer
Chemical Nature Organic, zwitterionic promega.comInorganic vacutaineradditives.com
Metal Ion Interaction Minimal interaction with most metal ions yacooscience.comCan precipitate polyvalent cations (e.g., Ca²⁺) vacutaineradditives.com
Enzyme Interactions Can inhibit certain enzymes at high concentrations nih.govnih.govCan enhance the activity of some enzymes nih.gov
Protein Stability Shown to provide high stability for a monoclonal antibody proteinstable.comShowed lower stabilizing effect compared to MOPS for a specific monoclonal antibody proteinstable.com

Evaluation of Buffer-Specific Effects on Protein Stability and Aggregation

The choice of buffer can have significant, and often overlooked, effects on protein stability and aggregation. nih.gov Buffer molecules can interact with the protein surface, modulating electrostatic interactions and influencing phase separation. nih.govacs.org

A study investigating the stability of hen egg-white lysozyme (B549824) (HEWL) in various buffers (including MOPS, HEPES, and phosphate) at pH 7.0 found that buffer molecules can adsorb to the protein surface. nih.govacs.orgnih.gov This adsorption, which is related to the hydration properties of the buffer ions, can alter the protein's surface charge and thereby affect protein-protein interactions and stability. acs.org The study showed that these buffer-specific effects could be correlated to the Hofmeister series, with different buffers leading to different cloud point temperatures, a measure of protein solubility. nih.gov

For a specific monoclonal antibody, MOPS and Tris buffers were found to increase the midpoint of inflection values in chemical denaturation studies compared to phosphate and citrate buffers, indicating enhanced stability. proteinstable.com Specifically, the MOPS buffer sample yielded larger Gibbs Free Energy values for the first transition region, making it the more favorable buffer for stabilizing this particular antibody. proteinstable.com

Buffer Selection Criteria for Specific Experimental Requirements

The selection of an appropriate buffer is critical for the success of an experiment. Key criteria include:

pKa and pH Range: The buffer's pKa should be close to the desired experimental pH, ideally within one pH unit. wikipedia.orghopaxfc.com MOPS, with a pKa of 7.2, is excellent for experiments requiring a near-neutral pH. wikipedia.org

Chemical Inertness: The buffer should not participate in or interfere with the biological reaction being studied. yacooscience.com Good's buffers, including MOPS, were designed to be biologically inert and not to form complexes with most metal ions. yacooscience.com

Concentration: The buffer concentration must be sufficient to maintain the pH but not so high as to cause inhibitory or other adverse effects. hopaxfc.comvacutaineradditives.com For instance, MOPS concentrations above 20 mM are not recommended for mammalian cell culture. wikipedia.orgcdmf.org.br

Temperature Effects: The pKa of some buffers is highly dependent on temperature. hopaxfc.com MOPS is less sensitive to temperature changes compared to a buffer like Tris, making it a more stable choice for experiments with fluctuating temperatures. hopaxfc.com

Specific Application Requirements: For protein electrophoresis, the choice between MOPS and MES in a Bis-Tris system depends on the size of the proteins to be separated. bio-rad.com For RNA work, the ability of MOPS to protect RNA integrity makes it a preferred choice. yunbangpharm.com

Ultimately, the optimal buffer is system-dependent, and preliminary experiments may be necessary to determine the best choice for a specific application. vacutaineradditives.com

Theoretical and Mechanistic Insights

Buffering Mechanism and pKa Considerations at Physiological pH

Sodium 3-morpholinopropanesulfonate, commonly known as MOPS, is a zwitterionic biological buffer that is frequently utilized in biochemical and molecular biology research. vacutaineradditives.comhopaxfc.comhbdsbio.com Its popularity stems from its effective buffering range of pH 6.5 to 7.9, which makes it particularly suitable for maintaining a stable pH environment in many biological systems that operate around a neutral pH. vacutaineradditives.comhbdsbio.combiocompare.com The pKa of MOPS is approximately 7.2 at 25°C, positioning it as an excellent buffer for physiological applications. wikipedia.orgsigmaaldrich.com

The buffering capacity of MOPS is attributed to the protonation and deprotonation of the morpholine (B109124) ring's nitrogen atom. researchgate.net In its zwitterionic form, the sulfonic acid group is deprotonated, carrying a negative charge, while the morpholine nitrogen is protonated, carrying a positive charge, resulting in a net neutral molecule. researchgate.net As the pH of the solution increases, the morpholine nitrogen can donate a proton, thereby resisting changes in pH. Conversely, as the pH decreases, the nitrogen can accept a proton. This equilibrium is what allows MOPS to effectively buffer solutions within its designated pH range.

The pKa of a buffer is a critical factor in its buffering capacity, and for MOPS, this value is influenced by temperature. The change in pKa per degree Celsius (ΔpKa/ΔT) for MOPS is approximately -0.013 to -0.015. sigmaaldrich.compromega.com This relatively small temperature dependence means that the pH of a MOPS buffer solution will not fluctuate significantly with moderate changes in temperature, which is a desirable characteristic for many experimental setups. sigmaaldrich.comvacutaineradditives.com However, for experiments conducted at temperatures significantly different from the pKa measurement temperature, this temperature dependence should be taken into account to ensure accurate pH control. vacutaineradditives.comitwreagents.comitwreagents.com

The ionic strength of the solution is another factor that can influence the buffering performance of MOPS. hbdsbio.com While MOPS itself contributes to the ionic strength, it is considered to have minimal salt effects. sigmaaldrich.com However, at very high ionic strengths, the buffering capacity can be affected. hbdsbio.com

Theoretical Models Incorporating Buffer-Specific Effects

Recent research has moved beyond viewing buffers as inert components in biochemical assays, recognizing that they can have specific interactions with macromolecules that influence experimental outcomes. Theoretical models are being developed to account for these "buffer-specific effects." acs.orgnih.gov

Molecular dynamics (MD) simulations are another powerful tool for investigating buffer-specific effects at a molecular level. nih.gov These simulations can provide insights into the interactions between buffer molecules and biomolecules, such as proteins and nucleic acids. For instance, MD simulations can be used to study how buffers like MOPS influence the conformational ensemble of intrinsically disordered proteins or the stability of DNA. nih.gov While these simulations are computationally intensive, they offer a detailed view of the molecular interactions that are difficult to obtain through experimental methods alone.

Computational techniques, such as density functional theory (DFT) and molecular mechanics calculations, have been used to study the properties of buffer molecules themselves. acs.org These studies have shown that buffers like MOPS are highly polar compounds that interact strongly with water molecules. acs.org This strong interaction with water can influence the hydration of other molecules in the solution, such as polymers and proteins. acs.org

Molecular Interactions and Electrostatic Stability

MOPS, being a zwitterionic buffer, can participate in electrostatic interactions with charged molecules in solution. vacutaineradditives.com At physiological pH, the morpholine nitrogen of MOPS is protonated, giving it a positive charge, while the sulfonate group is deprotonated, carrying a negative charge. researchgate.net This charge distribution allows MOPS to interact with both positively and negatively charged regions on the surface of biomolecules. vacutaineradditives.com

Studies have shown that MOPS can interact with the peptide backbone of proteins, such as bovine serum albumin (BSA), leading to a net stabilization of the protein. hopaxfc.comacs.org This stabilization is thought to occur through a combination of electrostatic interactions and effects on the protein's hydration shell. vacutaineradditives.com The presence of MOPS has been shown to improve the thermal stability of BSA. medchemexpress.com

The interaction of MOPS with proteins can also influence their aggregation behavior. Research on hen egg-white lysozyme (B549824) (HEWL) has indicated that buffer molecules, including MOPS, can adsorb to the protein surface and modulate its electrostatic stability. acs.orgnih.gov By adsorbing to the surface, the buffer ions can reduce the net charge of the protein, thereby decreasing electrostatic repulsion and potentially promoting aggregation. nih.gov

Furthermore, the nature of the buffer can influence the binding of other ions to proteins. There can be a competitive interaction between salt ions and buffer ions for binding sites on a protein's surface. nih.gov The presence of MOPS can therefore modulate the effects of salt on protein-protein interactions.

Molecular docking studies have also been employed to investigate the interaction of MOPS with enzymes. For example, it has been shown that MOPS can interfere with the binding of substrates to certain polyester (B1180765) hydrolases by occupying a groove on the protein surface. nih.gov This suggests a competitive inhibition mechanism where the buffer molecule directly competes with the substrate for the enzyme's active site. nih.gov

Influence on Hydration Layers

The hydration layer, or the shell of water molecules surrounding a biomolecule, plays a crucial role in its structure, stability, and function. vacutaineradditives.comnih.gov Buffers, including MOPS, can influence this hydration layer and thereby affect the behavior of the biomolecule. vacutaineradditives.comacs.org

MOPS is a highly polar compound and interacts strongly with water molecules. acs.org This strong interaction can lead to the "buffering out" of other molecules, such as polymers, by essentially competing for water molecules and disrupting their hydration structures. acs.org The hydrophilic groups in the MOPS molecule can form a stable hydration layer on the surface of proteins, which can reduce direct contact between protein molecules and prevent aggregation. vacutaineradditives.com

Studies using techniques like Fourier-transform infrared spectroscopy (FTIR) have suggested that MOPS does not typically bind directly to polymers but rather interacts with the first hydration shell of the polymer. acs.org This interaction with the hydration layer can alter the hydration state of the polymer, which can have consequences for its physical properties, such as its lower critical solution temperature (LCST). acs.org

The effect of a buffer on the hydration layer is related to its kosmotropic or chaotropic nature. Kosmotropes are substances that tend to stabilize macromolecules and are strongly hydrated, while chaotropes have the opposite effect. researchgate.net Good's buffers, including MOPS, have been suggested to act as kosmotropic substances, contributing to their ability to stabilize protein structures. researchgate.net This stabilizing effect is partly attributed to their ability to favor the compact, globular state of proteins by influencing their hydration. acs.org

Future Directions and Emerging Research Areas

Optimization of MOPS-Containing Systems for Novel Biotechnological Applications

The optimization of MOPS-containing systems is crucial for advancing biotechnology, from improving protein stability for structural analysis to enhancing cell culture systems for therapeutic production.

Protein Purification and Crystallography: MOPS is frequently used in protein purification and as a component in crystallization screening. vacutaineradditives.comvacutaineradditives.com Its primary role is to maintain a stable pH, which is critical for preserving a protein's natural conformation and preventing denaturation or aggregation. vacutaineradditives.com The stability of proteins in specific buffer conditions is directly linked to the success of subsequent crystallization trials. photophysics.com Researchers optimize buffer conditions, including the choice of buffer like MOPS, its concentration, and pH, to enhance protein homogeneity and stability. photophysics.comhamptonresearch.com While MOPS is a common choice, optimization experiments sometimes reveal that other buffers may be superior for a specific protein's crystallization. nih.gov

Cell and Microbial Culture: MOPS is incorporated into various media for the culture of bacteria, yeast, and mammalian cells. vacutaineradditives.comgenetoprotein.comsigmaaldrich.com For instance, it has been used in co-culture systems of human keratinocytes with microorganisms like Candida albicans and Staphylococcus aureus to maintain a stable pH of around 7.0. medchemexpress.com However, optimization in this context involves managing its potential effects on cell viability, which can decrease in experiments lasting longer than four hours. medchemexpress.com Research also shows that while MOPS is effective, its concentration should not exceed 20 mM in mammalian cell culture for optimal results. wikipedia.orghopaxfc.com

Enzymatic Processes: The performance of MOPS in novel enzymatic systems is an active area of investigation. A study on the enzymatic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) by polyester (B1180765) hydrolases, a potential method for environmentally friendly plastic recycling, analyzed the effect of different buffers. The research found that the enzyme LC cutinase (LCC) showed its highest activity in a Tris buffer, while its activity was significantly lower in MOPS. nih.gov Increasing the concentration of MOPS from 0.1 M to 1 M caused the enzyme's activity to decrease by over 90%. nih.gov This demonstrates a critical aspect of optimization: for certain novel applications, MOPS may not be the ideal buffer, and screening is necessary to identify the optimal system components.

Table 1: Effect of Buffer Type and Concentration on the Initial Hydrolysis Rate of PET Films by LCC and TfCut2 Enzymes This interactive table summarizes research findings on the influence of different buffers on the enzymatic activity of polyester hydrolases.

Enzyme Buffer Buffer Concentration (M) Relative Hydrolysis Rate (%)
LCC Tris 0.2 100
MOPS 0.2 ~40
Sodium Phosphate (B84403) 0.2 ~45
Tris 1.0 <10
MOPS 1.0 <10
TfCut2 Tris 0.2 100
MOPS 0.2 ~100
Sodium Phosphate 0.2 ~100
Tris 1.0 ~20
MOPS 1.0 ~10
Sodium Phosphate 1.0 >900

Data derived from a study on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. nih.gov

Further Characterization of MOPS Interactions with Complex Biological Matrices

Understanding how MOPS interacts with complex biological components like proteins, lipids, and nucleic acids is essential for interpreting experimental results and designing robust systems.

Enzyme Inhibition: Research into the enzymatic degradation of PET revealed that MOPS can act as an inhibitor. nih.gov Kinetic studies suggested a competitive inhibition mechanism for both the LCC and TfCut2 enzymes. Molecular docking experiments indicated that MOPS interferes with the binding of the polymeric substrate in a groove on the protein's surface. A comparison of inhibition constants (Ki) and binding energies suggested that MOPS was a stronger inhibitor of both enzymes than Tris. nih.gov This specific interaction highlights that MOPS is not always an inert component and can directly influence the function of proteins in a system.

Interactions with Proteins, DNA, and Lipids: Beyond specific enzyme inhibition, MOPS has been observed to interact with other biological macromolecules. It has been reported to interact with the peptide backbone of bovine serum albumin (BSA), leading to a net stabilization of the protein. vacutaineradditives.comhopaxfc.com Other studies note that MOPS can also form complexes with DNA and modify lipid interactions. hopaxfc.com These interactions, while sometimes subtle, can have significant implications for experimental outcomes, such as slightly affecting mRNA expression in in-vitro produced bovine embryos. hopaxfc.com

Table 2: Summary of Observed Interactions of MOPS with Biological Molecules This interactive table outlines documented interactions between MOPS and various biological components, providing insights for experimental design.

Interacting Molecule Type of Interaction Observed Effect
Polyester Hydrolases (LCC, TfCut2) Competitive Inhibition Decreased enzymatic activity on PET films. nih.gov
Bovine Serum Albumin (BSA) Peptide Backbone Interaction Net stabilization of the protein. hopaxfc.com
DNA Complex Formation Potential to form complexes with DNA molecules. hopaxfc.com
Lipids Modification of Interactions Can alter lipid interactions. hopaxfc.com
Bovine Embryos (in vitro) Gene Expression Slight effect on mRNA expression. hopaxfc.com

Continued research in these areas will enable a more sophisticated application of MOPS, allowing scientists to harness its buffering capacity while accounting for its specific molecular interactions in increasingly complex and novel biotechnological systems.

Q & A

Q. What is the primary role of Sodium 3-Morpholinopropanesulfonate (MOPS-Na) in biochemical and cell culture experiments?

MOPS-Na is a zwitterionic buffer widely used to maintain physiological pH (6.5–7.9) in enzyme activity assays, viral stability studies, and cell culture media. Its sulfonate and morpholine groups provide high buffering capacity in low-ionic-strength solutions, minimizing interference with metal-ion-dependent reactions. For example, in RNA electrophoresis, MOPS-Na buffers are preferred over phosphate buffers to avoid chelation artifacts .

Q. How can researchers prepare and validate a MOPS-Na buffer solution for experimental reproducibility?

  • Preparation : Dissolve MOPS-Na in ultrapure water to the desired molarity (e.g., 0.1–0.2 M). Adjust pH using NaOH or HCl, and filter-sterilize for cell culture applications.
  • Validation : Confirm pH stability via titration curves under experimental conditions (e.g., temperature, CO₂ levels). Compare buffer performance with alternatives like HEPES using enzyme activity assays (e.g., alkaline phosphatase) to assess interference .

Q. What spectroscopic or chromatographic methods are suitable for identifying MOPS-Na and distinguishing it from structurally similar sulfonates?

  • NMR : The morpholine ring protons (δ 3.6–3.8 ppm) and sulfonate group (δ 2.8–3.1 ppm) provide distinct signals. Compare with reference spectra in D₂O to avoid exchange broadening .
  • HPLC : Use ion-pair chromatography with a C18 column and UV detection at 210 nm. Retention times can differentiate MOPS-Na from analogs like HEPES or PIPES .

Advanced Research Questions

Q. How does MOPS-Na interact with divalent cations (e.g., Mg²⁺, Ca²⁺) in nucleic acid stabilization, and how can such interactions be quantified?

MOPS-Na exhibits lower affinity for divalent cations compared to phosphate buffers, making it ideal for PCR and DNA hybridization. To quantify binding:

  • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd).
  • Compare fluorescence polarization of DNA-dye complexes in MOPS-Na vs. Tris buffers to assess cation availability .

Q. What experimental strategies mitigate pH drift in MOPS-Na buffers during long-term cell culture or anaerobic incubations?

  • CO₂ Equilibration : For mammalian cell cultures, pre-equilbrate MOPS-Na media in 5% CO₂ to stabilize pH.
  • Redox Control : Add reducing agents (e.g., 1 mM DTT) to counteract sulfonate oxidation under anaerobic conditions.
  • Validation : Monitor pH hourly using a microelectrode and correlate with cell viability metrics (e.g., ATP assays) .

Q. What are the challenges in synthesizing MOPS-Na with high purity, and how can side products be characterized?

  • Synthesis : React 3-morpholinopropanesulfonic acid with sodium hydroxide under inert atmosphere. Common impurities include unreacted morpholine and sulfonic acid byproducts.
  • Characterization :
  • LC-MS : Identify residual morpholine (m/z 87) and sulfonate dimers.
  • Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .

Q. How can researchers optimize MOPS-Na concentration in protein crystallization screens without compromising crystal morphology?

  • Conduct grid screens varying MOPS-Na (0.05–0.5 M) and precipitants (PEG, ammonium sulfate).
  • Use dynamic light scattering (DLS) to assess protein aggregation thresholds.
  • Compare crystal diffraction quality with datasets from citrate or phosphate buffers .

Methodological Considerations

Q. What statistical approaches resolve contradictions in MOPS-Na’s effects on microbial growth rates across studies?

  • Meta-Analysis : Pool growth rate data from published studies, adjusting for variables like temperature and nutrient composition.
  • Dose-Response Modeling : Fit logistic curves to MOPS-Na concentration vs. growth inhibition data to identify IC₅₀ values.
  • Sensitivity Analysis : Rank factors (e.g., buffer ionic strength, pH) using ANOVA to isolate MOPS-Na-specific effects .

Q. How do MOPS-Na’s physicochemical properties (e.g., solubility, thermal stability) impact its utility in high-temperature assays?

  • Thermogravimetric Analysis (TGA) : MOPS-Na decomposes above 250°C, making it unsuitable for extreme-heat applications.
  • Solubility : At 25°C, solubility in water is >1 M, but in ethanol, it drops to <0.01 M. Precipitate formation in organic solvents necessitates solvent compatibility testing .

Q. What safety protocols are critical when handling MOPS-Na in nanoparticle synthesis or toxicology studies?

  • PPE : Use nitrile gloves and fume hoods to prevent inhalation of fine powders.
  • Waste Disposal : Neutralize acidic/basic residues before disposing of MOPS-Na solutions.
  • Ecotoxicity Testing : Perform Daphnia magna acute toxicity assays (LC₅₀) to assess environmental risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.